4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid
Description
4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene-9-carboxylic acid is a polycyclic compound featuring a rigid tetracyclic core with a benzyl substituent at the 4-position, a carboxylic acid group at the 9-position, and two ketone moieties at the 3- and 5-positions. This structure combines a bicyclo[2.2.2]octene framework with fused lactam and lactone rings, conferring unique stereochemical and electronic properties . The ethyl ester precursor of this compound, Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene-9-carboxylate, is commercially available, suggesting the carboxylic acid is accessible via hydrolysis .
Properties
IUPAC Name |
4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17-14-10-6-7-11(13-12(10)16(13)19(23)24)15(14)18(22)20(17)8-9-4-2-1-3-5-9/h1-7,10-16H,8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDBNKAXVDIPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid allows it to interact with various biological macromolecules, making it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its tetracyclic framework may enhance binding affinity to bacterial enzymes or receptors.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Cancer Research : The compound's ability to inhibit certain cellular pathways suggests it may have applications in cancer therapy, particularly in targeting tumor growth and metastasis.
Organic Synthesis Applications
In synthetic organic chemistry, the compound serves as a versatile building block for constructing more complex molecules:
- Synthetic Routes : The synthesis typically involves multi-step reactions including condensation and cyclization processes that yield the tetracyclic structure with specific functional groups at defined positions.
- Functionalization : The presence of various functional groups allows for further modifications, making it useful in creating derivatives with enhanced biological activity or stability.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Derivatives
In another research project, derivatives of the compound were synthesized to explore their pharmacological properties. Various substitutions on the benzyl group were tested for enhanced activity against cancer cell lines. The results showed that specific modifications led to improved cytotoxicity.
Mechanism of Action
The mechanism by which 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Findings and Trends
Structural Features
- Core Rigidity : The tetracyclic scaffold enforces planarity, limiting conformational flexibility. This is critical for binding to enzymes like 11β-HSD1, as seen in N-acyl derivatives .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Br in ) : Enhance crystallinity and intermolecular interactions (halogen bonding).
- Acyl Groups (e.g., 3-chloro-4-methoxyphenyl ) : Modulate solubility and bioactivity. Bulky tert-butyl groups improve metabolic stability but reduce binding affinity .
- Carboxylic Acid vs. Ester : The carboxylic acid (target compound) likely exhibits higher polarity and lower membrane permeability than its ethyl ester precursor .
Limitations and Contradictions
Biological Activity
4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure that incorporates a benzyl group and multiple carbonyl functionalities. Its IUPAC name is N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₃N₂O₃ |
| Molecular Weight | 376.335 g/mol |
| Melting Point | 196 °C |
| Solubility | <1 mg/mL |
Research indicates that 4-benzyl derivatives exhibit significant biological activity through various mechanisms:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication processes by interfering with key viral enzymes such as reverse transcriptase (RT) and integrase (IN). In vitro assays have demonstrated that modifications to the benzyl group can enhance inhibition potency against HIV RT and RNase H activities .
- Antioxidant Properties : The dioxo functional groups in the structure contribute to its antioxidant capabilities, potentially mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Some derivatives of this compound have shown promise in reducing inflammatory markers in cellular models, indicating a potential therapeutic role in inflammatory diseases .
Biological Activity Studies
Several studies have investigated the biological activity of 4-benzyl-3,5-dioxo derivatives:
Case Study 1: Antiviral Efficacy
In a study examining HIV inhibitors, compounds structurally related to 4-benzyl-3,5-dioxo exhibited significant inhibition of RT-associated RNase H activity. The most potent analogs achieved over 90% inhibition under optimized conditions .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the benzyl position significantly affect biological activity. For instance, introducing electron-withdrawing groups enhanced the inhibitory effects against HIV enzymes compared to the parent compound .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of this compound?
- Methodology : Use a combination of X-ray crystallography (to resolve the tetracyclic framework and stereochemistry) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm functional groups like the benzyl substituent and carboxylic acid moiety. For stereochemical assignments, 2D NMR techniques (COSY, NOESY) are critical due to the fused ring system. Mass spectrometry (HRMS) should validate the molecular formula .
Q. What synthetic strategies are effective for constructing the tetracyclic core?
- Methodology : Employ Diels-Alder cycloaddition or intramolecular Heck coupling to form the bicyclic intermediates, followed by oxidative annulation to build the azatetracyclic scaffold. Evidence from similar compounds highlights the use of protecting groups (e.g., benzyl for amines) and acid-catalyzed lactamization to stabilize reactive intermediates .
Q. How can purity and stability be assessed during synthesis?
- Methodology : Use HPLC with UV/Vis detection (λ = 210–280 nm) to monitor reaction progress and thermal gravimetric analysis (TGA) to evaluate decomposition thresholds. For stability, conduct accelerated degradation studies under acidic/basic conditions and analyze by LC-MS to identify byproducts .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis, and how can they be mitigated?
- Methodology : The compound’s rigidity and fused rings may lead to crystal packing defects . Optimize crystallization using mixed solvents (e.g., DCM/hexane) and slow evaporation. For polymorph screening, employ differential scanning calorimetry (DSC) . Synchrotron X-ray sources improve resolution for low-symmetry crystals .
Q. How can reaction mechanisms for key transformations (e.g., lactam formation) be elucidated?
- Methodology : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track atom migration during cyclization. DFT calculations (B3LYP/6-31G*) model transition states, while in-situ FTIR monitors carbonyl intermediates. Kinetic studies under varying temperatures and pressures reveal rate-determining steps .
Q. What advanced techniques detect trace impurities in pharmacological studies?
- Methodology : Chiral HPLC with a polysaccharide column resolves enantiomeric byproducts. For non-chiral impurities, GC-MS headspace analysis identifies volatile degradation products. NMR diffusometry quantifies aggregates in solution-phase formulations .
Q. How can biological activity be evaluated against disease-relevant targets?
- Methodology : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorescence-based assays (FRET) or surface plasmon resonance (SPR) for binding affinity. For cellular activity, use CRISPR-engineered reporter cell lines to assess pathway modulation. Toxicity profiles require MTT assays and hERG channel inhibition studies .
Key Considerations for Experimental Design
- Stereochemical Complexity : The compound’s bridged bicyclic system necessitates rigorous control of reaction stereochemistry. Use chiral auxiliaries or asymmetric catalysis .
- Solubility Challenges : The carboxylic acid group allows pH-dependent solubility. For biological assays, prepare sodium salts in PBS buffer (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
